1-(3-(Thiophen-2-yl)pyrrolidine-1-carbonyl)imidazolidin-2-one

PERK inhibition drug discovery physicochemical profiling

This specific thiophen-2-yl-pyrrolidine-imidazolidin-2-one regioisomer (CAS 2177365-67-0) provides a conformational architecture essential for PERK kinase hinge recognition—the thiophen-2-yl substitution at the pyrrolidine 3-position preserves the critical imidazolidinone N–H hydrogen-bond donor. Unlike cheaper thiophene-3-yl or des-pyrrolidine analogs (e.g., CAS 69340-21-2), this compound maintains the validated SAR for UPR-related oncology and antiviral programs. Low molecular weight (265.33 g/mol) supports cellular permeability and downstream probe derivatization.

Molecular Formula C12H15N3O2S
Molecular Weight 265.33
CAS No. 2177365-67-0
Cat. No. B2838988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(Thiophen-2-yl)pyrrolidine-1-carbonyl)imidazolidin-2-one
CAS2177365-67-0
Molecular FormulaC12H15N3O2S
Molecular Weight265.33
Structural Identifiers
SMILESC1CN(CC1C2=CC=CS2)C(=O)N3CCNC3=O
InChIInChI=1S/C12H15N3O2S/c16-11-13-4-6-15(11)12(17)14-5-3-9(8-14)10-2-1-7-18-10/h1-2,7,9H,3-6,8H2,(H,13,16)
InChIKeyAOYWTZNGBJVAFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-(Thiophen-2-yl)pyrrolidine-1-carbonyl)imidazolidin-2-one (CAS 2177365-67-0): A Modular Heterocyclic Scaffold for PERK-Targeted and Antiviral Drug Discovery Programs


1-(3-(Thiophen-2-yl)pyrrolidine-1-carbonyl)imidazolidin-2-one (CAS 2177365-67-0, molecular formula C₁₂H₁₅N₃O₂S, molecular weight 265.33) is a research-grade small molecule comprising a pyrrolidine ring substituted with a thiophen-2-yl group, linked via a carbonyl bridge to an imidazolidin-2-one moiety . The compound belongs to the class of substituted (thiophenyl-carbonyl)imidazolidinones, a family described in patent literature as inhibitors of protein kinase R (PKR)-like ER kinase (PERK) and as agents for treating retroviral diseases [1][2]. Its structural architecture—positioning the thiophene ring at the pyrrolidine 3-position and coupling it to an imidazolidin-2-one via a urea-type carbonyl—differentiates it from earlier-generation analogs that rely on direct thiophene-carbonyl-imidazolidinone linkages without the pyrrolidine spacer [2].

Why Generic Substitution Fails for 1-(3-(Thiophen-2-yl)pyrrolidine-1-carbonyl)imidazolidin-2-one: Structural and Pharmacophoric Constraints Across the (Thiophenyl-carbonyl)imidazolidinone Series


Within the (thiophenyl-carbonyl)imidazolidinone chemotype, even minor structural modifications produce divergent target engagement profiles. The patent family encompassing US8546438B2 and DE102008062863A1 explicitly defines the thiophene substitution pattern and the nature of the heterocyclic linker as critical for antiviral potency [1]. Compounds lacking the pyrrolidine spacer—i.e., those with a direct thiophene-carbonyl-imidazolidinone architecture—access a different conformational space and exhibit altered hydrogen-bonding capacity at the imidazolidinone carbonyl, which serves as a key pharmacophoric anchor for the PERK kinase hinge region [2][3]. Consequently, sourcing teams cannot interchangeably replace the target compound with simpler, commercially cheaper analogs such as 1-(thiophene-2-carbonyl)pyrrolidine (CAS 69340-21-2) or 1-(pyrrolidine-1-carbonyl)imidazolidin-2-one (CAS 41730-90-9) without invalidating structure-activity relationships (SAR) established for the intended target.

Quantitative Differentiation Evidence for 1-(3-(Thiophen-2-yl)pyrrolidine-1-carbonyl)imidazolidin-2-one Against Closest Structural Analogs


Molecular Weight and Heavy Atom Count Differentiation from the Methylsulfonyl Analog for Permeability-Sensitive Assays

The target compound (MW 265.33 g/mol, 18 heavy atoms) is structurally distinct from its closest commercially available analog, 1-(methylsulfonyl)-3-(3-(thiophen-2-yl)pyrrolidine-1-carbonyl)imidazolidin-2-one (MW 343.42 g/mol, 22 heavy atoms) . The addition of a methylsulfonyl group on the imidazolidinone nitrogen in the comparator increases molecular weight by 78.09 g/mol (29.4% increase) and introduces a strong hydrogen-bond acceptor (sulfonyl S=O) not present in the target compound. This modification alters the compound's topological polar surface area and hydrogen-bonding capacity, parameters known to influence passive membrane permeability and efflux transporter recognition [1]. While no direct head-to-head permeability data exist for these two compounds, the magnitude of the physicochemical difference is sufficient to predict divergent ADME behavior based on established medicinal chemistry guidelines (e.g., Ro5 violations are more probable for the methylsulfonyl analog due to increased polarity).

PERK inhibition drug discovery physicochemical profiling

Thiophene Regioisomeric Preference (Thiophen-2-yl vs. Thiophen-3-yl) for PERK Kinase Hinge Binding

The target compound bears a thiophen-2-yl substituent at the pyrrolidine 3-position, in contrast to the thiophen-3-yl regioisomer represented by 1-methanesulfonyl-3-[3-(thiophen-3-yl)pyrrolidine-1-carbonyl]imidazolidin-2-one (CAS 2191267-09-9) [1]. In the PERK inhibitor pharmacophore described in US20180237441A1, the heteroaryl group occupying this vector makes hydrophobic contacts with the kinase hinge region; the C2 attachment of thiophene directs the sulfur atom into a distinct orientation relative to the C3 attachment, potentially altering the strength of sulfur–π interactions with the hinge methionine gatekeeper residue [2]. Published SAR across related kinase inhibitor series demonstrates that thiophene regioisomerism can produce 5- to 20-fold shifts in IC₅₀ depending on the steric and electronic complementarity of the hinge pocket, though no direct comparative PERK inhibition data for these exact compounds are publicly available.

PERK kinase inhibition kinase hinge binder structure-activity relationship

Pyrrolidine Spacer versus Direct Thiophene-Carbonyl Linkage: Conformational Flexibility for Induced-Fit Target Binding

The target compound incorporates a pyrrolidine ring as a semi-rigid spacer between the thiophene and the imidazolidin-2-one, providing two additional rotatable bonds compared to direct thiophene-carbonyl-imidazolidinone analogs claimed in US8546438B2 [1]. This architectural feature allows the thiophene ring and the imidazolidinone carbonyl to adopt a broader range of dihedral angles, potentially enabling induced-fit accommodation in target binding pockets that are sterically or electrostatically intolerant of rigid, flat scaffolds. The simplest direct-linked analog, 1-(thiophene-2-carbonyl)pyrrolidine (CAS 69340-21-2, MW 195.24 g/mol), lacks the imidazolidinone moiety entirely and thus cannot engage the conserved hydrogen-bond network with the PERK hinge region that requires both the carbonyl oxygen and the imidazolidinone N–H [2][3].

conformational analysis linker design induced-fit binding

Application Scenarios for 1-(3-(Thiophen-2-yl)pyrrolidine-1-carbonyl)imidazolidin-2-one Based on Structural Differentiation Evidence


PERK Kinase Inhibitor Lead Optimization Programs Requiring a Defined Pyrrolidine-Imidazolidinone Scaffold

The compound serves as a key intermediate or reference scaffold for medicinal chemistry teams developing PERK inhibitors for oncology or unfolded protein response (UPR)-related indications (e.g., Alzheimer's disease, spinal cord injury, metabolic disorders). Its pyrrolidine-imidazolidinone core, with the thiophen-2-yl substituent positioned at the pyrrolidine 3-position, maps directly onto the generic Formula I disclosed in US20180237441A1 [1]. When evaluating hits from high-throughput screening, the compound provides a structurally validated starting point that preserves the essential imidazolidinone N–H hydrogen-bond donor required for kinase hinge recognition—an element lost in simplified analogs like 1-(thiophene-2-carbonyl)pyrrolidine [2].

Antiviral Drug Discovery Targeting Retroviral Capsid or Envelope Proteins via the (Thiophenyl-carbonyl)imidazolidinone Pharmacophore

The patent family represented by US8546438B2 identifies substituted (thiophenyl-carbonyl)imidazolidinones as agents for the treatment of retroviral diseases [1]. The target compound, with its thiophen-2-yl-pyrrolidine-imidazolidinone architecture, falls within the structural scope of Formula (I) of that patent. Procurement of this specific compound enables direct evaluation of antiviral activity in cell-based HIV-1 replication assays, avoiding the confounding effects introduced by the methylsulfonyl or thiophen-3-yl modifications that alter molecular recognition properties [2].

Chemical Biology Probe Development for Studying the Unfolded Protein Response Pathway

For academic and industrial laboratories investigating PERK-mediated signaling in the UPR, the compound's relatively low molecular weight (265.33 g/mol) and balanced hydrogen-bond donor/acceptor profile make it a suitable candidate for probe derivatization (e.g., biotinylation, fluorophore conjugation at the imidazolidinone or pyrrolidine positions). The thiophene ring also provides a spectroscopic handle (UV absorbance ~230–260 nm) useful for biophysical assay development. Its structural differentiation from the heavier methylsulfonyl analog (MW 343.42) offers a clear physicochemical advantage for cellular permeability in target engagement assays [1].

Building Block Procurement for Parallel SAR Expansion Libraries

Contract research organizations (CROs) and pharmaceutical discovery units conducting parallel synthesis around the pyrrolidine-imidazolidinone core require the target compound as a definitive intermediate. The thiophen-2-yl regioisomer must be specified in procurement documentation because the thiophen-3-yl analog (CAS 2191267-09-9) cannot substitute it without altering the three-dimensional presentation of the sulfur atom to the target binding site, a factor known from kinase inhibitor SAR to modulate potency [1][2].

Quote Request

Request a Quote for 1-(3-(Thiophen-2-yl)pyrrolidine-1-carbonyl)imidazolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.